5,7-Dibromo-8-quinolyl 3,4-dimethylbenzenesulfonate
CAS No.:
Cat. No.: VC16360611
Molecular Formula: C17H13Br2NO3S
Molecular Weight: 471.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13Br2NO3S |
|---|---|
| Molecular Weight | 471.2 g/mol |
| IUPAC Name | (5,7-dibromoquinolin-8-yl) 3,4-dimethylbenzenesulfonate |
| Standard InChI | InChI=1S/C17H13Br2NO3S/c1-10-5-6-12(8-11(10)2)24(21,22)23-17-15(19)9-14(18)13-4-3-7-20-16(13)17/h3-9H,1-2H3 |
| Standard InChI Key | IDFOXHZTQHSZEP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)C |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name for this compound is 5,7-dibromo-8-[(3,4-dimethylphenyl)sulfonyloxy]quinoline. Its molecular formula is C₁₇H₁₃Br₂NO₃S, with a molecular weight of 503.17 g/mol. The quinoline backbone consists of a bicyclic structure fused from a benzene ring and a pyridine ring, while the sulfonate ester group is attached via an oxygen bridge to a 3,4-dimethyl-substituted benzene ring (Figure 1).
Structural Features:
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Quinoline Core: The planar aromatic system facilitates π-π stacking interactions, which are critical in biological targeting and materials applications .
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Bromine Substituents: The electron-withdrawing bromine atoms at positions 5 and 7 influence electronic distribution, potentially enhancing electrophilic reactivity or binding affinity .
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Sulfonate Ester Group: The 3,4-dimethylbenzenesulfonate moiety introduces steric bulk and polar characteristics, affecting solubility and metabolic stability .
Synthesis and Manufacturing
The synthesis of 5,7-dibromo-8-quinolyl 3,4-dimethylbenzenesulfonate likely involves a multi-step process:
Step 1: Bromination of 8-Hydroxyquinoline
8-Hydroxyquinoline undergoes electrophilic aromatic bromination using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃). The 5- and 7-positions are activated for substitution due to the directing effects of the hydroxyl and pyridinic nitrogen groups, yielding 5,7-dibromo-8-hydroxyquinoline .
Step 2: Sulfonation of 3,4-Dimethylbenzene
3,4-Dimethylbenzene (o-xylene) is sulfonated with concentrated sulfuric acid at elevated temperatures to form 3,4-dimethylbenzenesulfonic acid. Subsequent treatment with thionyl chloride (SOCl₂) converts the sulfonic acid to the corresponding sulfonyl chloride .
Step 3: Esterification
The sulfonyl chloride reacts with 5,7-dibromo-8-hydroxyquinoline in a nucleophilic acyl substitution reaction, typically under basic conditions (e.g., pyridine or triethylamine), to form the sulfonate ester .
Reaction Scheme:
Physicochemical Properties
Based on structural analogs , the following properties are inferred:
| Property | Value/Description |
|---|---|
| Molecular Weight | 503.17 g/mol |
| Melting Point | 210–215°C (estimated) |
| Solubility | Low water solubility; soluble in DMSO, DMF |
| LogP | ~3.5 (indicative of moderate lipophilicity) |
| Stability | Stable under inert conditions; hydrolyzes in strong acidic/basic media |
The bromine atoms and sulfonate group create a balance between lipophilicity and polarity, making the compound suitable for organic solvent-based reactions .
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